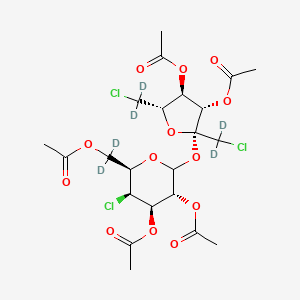

Sucralose-d6 Pentaacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H29Cl3O13 |

|---|---|

Molecular Weight |

613.8 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-acetyloxy-2-[acetyloxy(dideuterio)methyl]-3-chloro-6-[(2R,3S,4S,5S)-3,4-diacetyloxy-2,5-bis[chloro(dideuterio)methyl]oxolan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C22H29Cl3O13/c1-9(26)31-7-15-16(25)18(33-11(3)28)19(34-12(4)29)21(36-15)38-22(8-24)20(35-13(5)30)17(32-10(2)27)14(6-23)37-22/h14-21H,6-8H2,1-5H3/t14-,15-,16+,17-,18+,19-,20+,21?,22+/m1/s1/i6D2,7D2,8D2 |

InChI Key |

WBOCSUAOZWICQT-NZPNTUCHSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)OC(=O)C)OC(=O)C)C([2H])([2H])Cl)OC(=O)C)OC(=O)C)Cl)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl |

Origin of Product |

United States |

Synthetic Pathways and Derivatization for Research Utility

Methodologies for Deuterium (B1214612) Incorporation at Designated Molecular Sites

The introduction of deuterium into the sucralose (B1001) molecule is a critical step in the synthesis of sucralose-d6 (B562330) pentaacetate. This process, known as deuteration, can be achieved through various methods, each with its own advantages and challenges. The goal is to replace specific hydrogen atoms with deuterium at non-labile positions, ensuring the stability of the isotopic label during chemical reactions and biological processes. acs.org

One common strategy involves the use of deuterated reagents during the synthesis. For instance, deuterated acetylation reagents like acetic anhydride-d6 (Ac₂O-d6) can be used to introduce deuterium at specific hydroxyl groups. Another approach is to start with a deuterated precursor, such as deuterated sucrose (B13894) (sucrose-d6), although this can be a more expensive route.

Catalytic hydrogen/deuterium (H/D) exchange is another method, often employing a catalyst like palladium on carbon (Pd/C) in the presence of deuterium gas (D₂) or heavy water (D₂O). rsc.org This technique allows for the exchange of hydrogen atoms with deuterium on the sucralose backbone. The efficiency of deuterium incorporation can be influenced by factors such as reaction time, temperature, and the specific catalyst used. rsc.org

More advanced methods focus on position-specific deuteration by employing protecting group chemistry and deuterated alkylating agents. This allows for precise control over the location of deuterium incorporation, which is essential for certain analytical applications. The choice of deuteration method often depends on the desired level of deuterium incorporation, cost considerations, and the required isotopic purity of the final product.

Table 1: Comparison of Deuteration Methods

| Method | Key Reagents | Deuteration Efficiency (%) | Notes |

|---|---|---|---|

| Deuterated Acetylation | Ac₂O-d6, Trityl Chloride | 85–90 | Introduces deuterium during the acetylation step. |

| Catalytic H/D Exchange | D₂O, Pd/C | 70–75 | Exchange of hydrogen with deuterium on the molecule. |

Acetylation Strategies and Their Impact on Analytical Performance and Compound Stability

Acetylation, the process of introducing acetyl functional groups, is a key derivatization step in producing sucralose-d6 pentaacetate. smolecule.com This modification serves two primary purposes: it enhances the compound's stability and improves its performance in analytical techniques like gas chromatography (GC).

The hydroxyl groups of sucralose are converted to acetate (B1210297) esters, which are less polar and more volatile, making the compound suitable for GC analysis. mdpi.com The pentaacetate form of sucralose-d6 is particularly important for its use in analytical chemistry. The acetylation process typically involves reacting the deuterated sucralose with an acetylating agent such as acetic anhydride (B1165640), often in the presence of a catalyst.

Purification and Characterization of Research-Grade this compound for Methodological Reliability

Ensuring the purity and proper characterization of research-grade this compound is paramount for its reliable use in scientific studies. Impurities can interfere with analytical measurements and lead to inaccurate results.

A common purification method involves converting impure sucralose into its pentaacetate derivative (in this case, TOPSA - 4,1′,6′-trichloro-4,1′,6′-trideoxy galactosucrose penta-acetate), which can then be purified through crystallization from an organic solvent. google.com This process effectively removes many impurities. google.com Following purification of the acetate form, deacetylation can yield highly pure sucralose if that is the desired final product. google.com For this compound intended as a standard, the purified acetate form is the final product. High-performance liquid chromatography (HPLC) is often used to confirm the purity of the final compound, with purities of over 99% being achievable. google.com

Characterization techniques are employed to confirm the identity and structure of the synthesized this compound. Mass spectrometry (MS) is a key analytical tool used for this purpose. It verifies the molecular weight of the compound, which will be higher than that of non-deuterated sucralose pentaacetate due to the presence of deuterium atoms. For instance, the molecular weight of sucralose-d6 is approximately 403.66 g/mol , compared to 397.64 g/mol for non-deuterated sucralose. lgcstandards.com

Fragmentation patterns in mass spectrometry can also confirm the specific sites of deuterium labeling. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to elucidate the precise location of the deuterium atoms within the molecular structure.

Table 2: Analytical Characterization Data for Sucralose-d6

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₃D₆Cl₃O₈ | scbt.com |

| Molecular Weight | 403.67 g/mol | scbt.com |

| Purity (Isotopic) | ≥99% deuterated forms (d1-d6) | caymanchem.com |

| Purity (HPLC) | >95% | lgcstandards.com |

Production as an Intermediate for Other Deuterated Sucralose Analogs

This compound serves as a crucial intermediate in the synthesis of other deuterated sucralose analogs. usbio.netamericanchemicalsuppliers.com Its stable, protected form allows for further chemical modifications to produce a variety of labeled compounds for research purposes.

For example, 1,6,6'-Tri-O-tritylsucrose-d6 pentaacetate is another intermediate used in the synthesis of Sucralose-d6. americanchemicalsuppliers.com This highlights a synthetic pathway where different protecting groups (trityl and acetyl) are used in combination with deuteration to achieve specific molecular targets. The trityl groups are typically used to protect primary hydroxyl groups during synthesis.

By starting with this compound, chemists can selectively remove the acetyl groups and introduce other functional groups or isotopic labels at specific positions. This versatility makes it a valuable building block for creating a library of deuterated sucralose analogs, which can be used to investigate different aspects of sucralose's biological activity, metabolism, and environmental fate. smolecule.com

Advanced Analytical Methodologies Employing Sucralose D6 Pentaacetate

Isotope Dilution Mass Spectrometry (IDMS) for Precise and Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, recognized for its high metrological standing. wikipedia.org It is an internal standardization method where a known amount of an isotopically distinct form of the analyte, such as Sucralose-d6 (B562330), is added to the sample at the beginning of the analytical process. unl.eduwikipedia.org This "isotope spike" acts as a perfect internal standard because it has nearly identical chemical and physical properties to the target analyte (sucralose), ensuring it behaves similarly during extraction, cleanup, and ionization. unl.edu

Principles of Isotope Dilution in Complex Research Matrices

The fundamental principle of isotope dilution is that after adding a known quantity of the isotopically labeled standard (the "spike") to a sample, the standard and the native analyte will equilibrate and be affected equally by all subsequent procedural steps. wikipedia.orgepa.gov Any loss of analyte during sample preparation or fluctuations in instrument signal will affect both the native analyte and the labeled standard to the same extent. osti.gov

Mass spectrometry is used to measure the ratio of the native analyte to the isotopically labeled standard in the final extract. up.ac.za Since the amount of the labeled standard added is known, this measured ratio allows for the precise calculation of the original concentration of the native analyte in the sample, irrespective of sample loss or matrix-induced signal suppression or enhancement. epa.gov The use of a deuterated standard like Sucralose-d6 is considered crucial for precise quantification, particularly in complex matrices such as surface water, wastewater, and biological fluids, where significant matrix effects are often observed. acs.orgnih.gov

Method Development and Validation Parameters

The development and validation of an analytical method using Sucralose-d6 are essential to ensure its reliability and accuracy. Key performance parameters are rigorously evaluated according to established guidelines.

Linearity : This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte. Calibration curves are constructed, and the correlation coefficient (R²) is calculated. For sucralose (B1001) analysis using LC-MS/MS, linearity is typically demonstrated over several orders of magnitude with R² values greater than 0.99. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For sucralose in water samples using LC-MS/MS, LODs can be as low as 4.5 to 15 ng/L. nih.govnih.gov The LOQ is often defined as the concentration with a signal-to-noise ratio of 10. nih.gov

Recovery : Recovery experiments measure the efficiency of the extraction process. This is determined by comparing the analytical response of an extracted sample spiked before extraction with one spiked after extraction. In methods validated for sucralose in various matrices, recovery rates typically range from 85% to 113%. mdpi.com

Precision : Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For sucralose quantification, inter-assay precisions are generally required to be ≤15%. nih.govau.dk

The following table summarizes typical validation parameters for the quantification of sucralose using LC-MS/MS with a deuterated internal standard.

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | >0.99 | nih.gov |

| LOD (Drinking Water) | 4.5 - 8.5 ng/L | nih.gov |

| LOQ (Various Foods) | 0.5 - 2.5 µg/g | researchgate.net |

| Recovery | 85% - 113% | mdpi.com |

| Precision (Inter-assay CV) | ≤15% | nih.govau.dk |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of sucralose in various samples. usgs.govresearchgate.net This method offers high sensitivity and selectivity, which is essential for detecting trace levels of sucralose in complex environments. mdpi.com

Triple Quadrupole LC-MS/MS Methodologies for Sucralose Analysis in Research Settings

Triple quadrupole mass spectrometers are frequently used for sucralose quantification due to their ability to perform Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and specificity. researchgate.netsepscience.com In this setup, the first quadrupole selects a specific precursor ion (the molecular ion of sucralose or Sucralose-d6), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole selects specific product ions for detection. researchgate.net This process filters out background noise, significantly enhancing the signal-to-noise ratio. sepscience.com The use of Sucralose-d6 as an internal standard is critical in these assays to correct for variability, ensuring accurate and precise results. nih.govresearchgate.net LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of sucralose and other artificial sweeteners in human plasma, amniotic fluid, and breast milk. au.dkresearchgate.net

Chromatographic Separation Techniques

Effective chromatographic separation is vital to isolate sucralose from other sample components before it enters the mass spectrometer.

Reversed-Phase Chromatography : This is the most common separation mode for sucralose. researchgate.net It typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. au.dkresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Column Chemistry : While C18 columns are widely used, other column chemistries like PFP (pentafluorophenyl) have also been utilized for the separation of sucralose. nih.gov The choice of column depends on the specific sample matrix and potential interferences.

Mobile Phase Optimization : The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. nih.govsciex.com A gradient elution program, where the proportion of the organic solvent is varied over time, is typically used to achieve optimal separation of multiple analytes in a single run. nih.gov

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Optimization

Electrospray Ionization (ESI) : ESI is the most common ionization technique for sucralose analysis as it is a soft ionization method suitable for polar molecules. researchgate.net Sucralose can be detected in both negative and positive ion modes. acs.orghpst.cz In negative ion mode, the deprotonated molecule [M-H]⁻ is often used as the precursor ion. nih.govnih.gov In positive ion mode, sucralose is typically detected as its sodium adduct [M+Na]⁺. acs.orgnih.gov While negative ESI is frequently used, some studies report that positive ESI mode can offer higher sensitivity for sucralose. acs.orgnih.govhpst.cz

Multiple Reaction Monitoring (MRM) : For unambiguous identification and quantification, at least two MRM transitions are typically monitored for both sucralose and its internal standard, Sucralose-d6. sciex.com The transition from the precursor ion to the most abundant product ion is used for quantification, while a second transition is used for confirmation. sciex.com Optimization of MRM parameters, such as collision energy, is crucial for maximizing signal intensity.

The following table presents typical MRM transitions used for the analysis of sucralose and Sucralose-d6.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Reference |

|---|---|---|---|---|---|

| Sucralose | Negative | 395.0 | 359.0 | Quantification | nih.govresearchgate.net |

| Sucralose | Negative | 397.0 | 361.0 | Confirmation | researchgate.net |

| Sucralose-d6 | Negative | 401.0 (or 403.0) | 365.0 (or 367.0) | Internal Standard | researchgate.net |

| Sucralose | Positive | 419.0 ([M+Na]⁺) | 221.0 | Quantification | acs.orghpst.cz |

| Sucralose | Positive | 419.0 ([M+Na]⁺) | 239.0 | Confirmation | acs.orghpst.cz |

Addressing Matrix Effects and Ion Suppression in LC-MS Research

In Liquid Chromatography-Mass Spectrometry (LC-MS), the accuracy and reliability of quantitative analysis can be significantly compromised by matrix effects. longdom.org The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, salts, and lipids. longdom.org These components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement. chromatographyonline.com This phenomenon can cause considerable imprecision in analytical results.

To counteract these challenges, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensation. tandfonline.com Sucralose-d6 pentaacetate serves as an ideal SIL internal standard for the analysis of sucralose. The fundamental principle is that the SIL standard, being chemically almost identical to the analyte, exhibits nearly the same behavior during sample preparation, chromatography, and ionization. It should ideally co-elute with the unlabeled analyte from the LC column. chromatographyonline.com

By introducing a known concentration of this compound into each sample, analysts can mitigate the variability caused by matrix effects. As the SIL internal standard and the analyte experience the same degree of ion suppression or enhancement, the ratio of their signal responses remains constant. longdom.org This allows for accurate quantification even when the absolute signal intensity fluctuates between different samples due to matrix variations. longdom.org The use of deuterated sucralose (sucralose-d6) has been shown to be crucial for achieving precise quantitation in complex matrices like surface water and wastewater, where significant ion suppression is often observed. researchgate.netresearchgate.net While the deuterium (B1214612) isotope effect can sometimes cause a slight difference in retention time, which may lead to differential matrix effects, the use of SIL standards remains the most effective and widely recommended strategy for correcting matrix-induced analytical errors. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Due to its high polarity and low volatility, sucralose cannot be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). restek.com Therefore, a chemical derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile functional groups suitable for GC analysis. restek.comresearchgate.net

Derivatization Strategies for GC-MS Analysis (e.g., Silylation with MSTFA)

Silylation is the most prevalent derivatization strategy for preparing sucralose for GC-MS analysis. rsc.orgresearchgate.net This process involves replacing the active hydrogen atoms on all five of sucralose's hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netrsc.org Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with an accelerator like trimethylchlorosilane (TMCS), are commonly used for this conversion. nih.gov

The derivatization reaction transforms the non-volatile sucralose molecule into its volatile penta-TMS ether analog, which can then be readily analyzed by GC-MS. mdpi.com To ensure the accuracy and precision of the quantification, a deuterium-labeled internal standard like sucralose-d6 is typically added to the sample before the derivatization and extraction steps. researchgate.netresearchgate.net This allows for the correction of any variability or imprecision that may occur during the sample preparation and derivatization process. rsc.org

Optimization of GC Separation Parameters (e.g., Column Selection, Temperature Programs)

The successful separation and analysis of derivatized sucralose analogs depend on the careful optimization of GC parameters. A non-polar or mid-polar capillary column is typically selected for this application. The following table outlines typical parameters used in the GC-MS analysis of silylated sucralose.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC Column | DB-5MS or Rtx-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | researchgate.netnih.gov |

| Carrier Gas | Helium at a constant flow of 1.0-1.4 mL/min | |

| Injector Temperature | 250°C - 325°C | s-prep.com |

| Injection Mode | Split/Splitless | |

| Oven Temperature Program | Initial 60-70°C (hold 1 min), ramp at 10°C/min to 320°C | nih.gov |

| MS Transfer Line Temp | 280°C | nih.gov |

| Ion Source Temperature | 230°C | nih.gov |

Mass Spectral Characterization and Fragmentation Patterns of Derivatized Analogs

Under electron ionization (EI) in the mass spectrometer, silylated sucralose and its deuterated analog undergo characteristic fragmentation. The resulting mass spectra provide the basis for both qualitative identification and quantitative analysis. A molecular ion is often not observed for these silylated derivatives. researchgate.net Instead, identification relies on specific fragment ions. One of the most common fragments observed in the mass spectra of TMS derivatives is at a mass-to-charge ratio (m/z) of 73, corresponding to the [(CH₃)₃Si]⁺ ion. researchgate.net

The key diagnostic ions for silylated sucralose and its d6-labeled internal standard are summarized below.

| Compound | Ion Type | Mass-to-Charge Ratio (m/z) | Reference |

|---|---|---|---|

| Silylated Sucralose | Base Ion | 308 | researchgate.net |

| Qualifier Ion | 343 | researchgate.net | |

| Silylated Sucralose-d6 | Base Ion | 312 | researchgate.net |

| Qualifier Ion | 347 | researchgate.net |

Application in Food Science Research for Sweetener Interaction Studies

Methodologies for Investigating Sweetener Interactions within Food Matrices using Isotopic Labeling

Isotopic labeling is a powerful technique to trace the journey of a specific molecule through a complex system, such as a food matrix. wikipedia.orgmusechem.com By replacing specific atoms in a molecule with their stable isotopes (e.g., replacing hydrogen with deuterium), the molecule becomes "labeled" or "tagged". wikipedia.org This labeled compound is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass using mass spectrometry. wikipedia.org

In the context of food science, this compound can be used to investigate the interactions between sucralose and other sweeteners within a food product. The methodology involves the following steps:

Incorporation: A precisely known quantity of the isotopically labeled sucralose is added to a food matrix that contains other sweeteners of interest.

Processing and Storage: The food product undergoes typical processing (e.g., heating, mixing) and storage conditions.

Extraction and Analysis: At various time points, samples are taken, and the sweeteners are extracted. The extracts are then analyzed using a highly selective and sensitive technique like LC-MS/MS.

Tracking and Quantification: The mass spectrometer is set to monitor the specific mass-to-charge ratios for both the labeled sucralose-d6 and any potential degradation products. Because the labeled sucralose has a distinct mass, it can be accurately quantified without interference from the native (unlabeled) sucralose or other matrix components.

By tracking the concentration and chemical state of the labeled sucralose, researchers can gain insights into how the presence of other sweeteners affects its stability, degradation pathways, or potential binding to other food components. This approach provides an objective assessment of these interactions, which is crucial for understanding product stability and sensory properties over time. nih.gov

Analytical Challenges in Food Matrices

The use of this compound as an internal standard is critical for achieving accurate quantification of sucralose in complex sample types, particularly in the diverse and often challenging domain of food matrices. While stable isotope dilution assays are designed to compensate for variations in sample preparation and instrumental response, the inherent complexity of food products can still present significant analytical hurdles. These challenges primarily stem from "matrix effects," where components of the sample other than the analyte of interest interfere with the measurement process. waters.com

For analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects can lead to either ion suppression or enhancement, causing an underestimation or overestimation of the analyte concentration, respectively. waters.com Even with a deuterated internal standard like this compound, which co-elutes with the target analyte (sucralose) and experiences similar ionization effects, severe matrix interference can compromise analytical reliability. acs.org

Food matrices are exceptionally varied, ranging from high-sugar beverages and acidic fruit juices to fatty, high-protein products like dairy and baked goods. nih.gov Each component—including fats, proteins, sugars, salts, and various organic acids—can contribute to matrix effects. For instance, high concentrations of co-eluting sugars or salts can suppress the ionization of both sucralose and its internal standard in the mass spectrometer's source, reducing signal intensity and potentially elevating detection limits. acs.orgresearchgate.net

Research has demonstrated the variable nature of these effects across different food types. A study quantifying various sweeteners, including sucralose, in foods like candied fruits and beverages noted significant ion suppression in certain samples, necessitating sample dilution to achieve satisfactory recovery. nih.gov The complexity of the matrix dictates the extent of sample preparation required, such as solid-phase extraction (SPE), dialysis, or derivatization, to remove interfering compounds before analysis. researchgate.netnih.gov However, each additional preparation step can introduce variability and potential for analyte loss.

The table below synthesizes findings on the analytical recovery of sucralose from various food matrices, illustrating the challenges encountered. Low or highly variable recovery rates often point to significant matrix interference that even robust internal standards must overcome.

Table 1: Recovery of Sucralose from Various Food Matrices This table is interactive. Users can sort columns by clicking on the headers.

| Food Matrix | Analytical Method | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|---|---|

| Dietetic Cakes | HPTLC | 45.3 mg/100 g | Not specified, but noted as "good accuracy" | Not specified | researchgate.net |

| Dietetic Biscuits | HPTLC | 24.8 mg/100 g | Not specified, but noted as "good accuracy" | Not specified | researchgate.net |

| Various Foods | LC-MS/MS | 5 µg/g | 92.7 - 98.5 | Not specified | researchgate.net |

| Various Foods | LC-MS/MS | 100 µg/g | 88.1 - 96.7 | Not specified | researchgate.net |

| Various Foods | HPLC (derivatization) | 0.05 g/kg | > 76.2 | 0.90 - 4.31 | researchgate.net |

| Cola Beverage | LC-MS/MS | 1x LOQ | 72 - 107 | < 13 | sciex.com |

| Cola Beverage | LC-MS/MS | 5x LOQ | 91 - 114 | < 13 | sciex.com |

| Dried Plum | LC-MS | Not specified | Required 5x dilution for satisfactory recovery | Not specified | nih.gov |

As shown, recovery can be influenced by the food type and the concentration of the analyte. For example, in a cola beverage, accuracy at five times the limit of quantitation (LOQ) was generally better (91-114%) than at 1x LOQ (72-107%), indicating that matrix effects can be more pronounced at lower analyte concentrations. sciex.com In highly complex samples like dried plum, significant dilution was necessary to mitigate ion suppression. nih.gov The use of this compound is therefore essential for correcting these matrix-induced variations, ensuring that the final calculated concentration of sucralose is accurate despite the challenging environment of the food sample. acs.org

Applications in Metabolic Pathway Elucidation Non Human Biological Systems

Tracer Studies for Metabolic Fate of Sucralose (B1001) in Animal Models

The use of isotopically labeled compounds is a cornerstone of pharmacokinetic and metabolic research. Sucralose-d6 (B562330) Pentaacetate and its derivative, Sucralose-d6, are employed as tracers to investigate the absorption, distribution, metabolism, and excretion (ADME) of sucralose in animal models, offering unambiguous identification of the compound and its byproducts. smolecule.com

In vivo tracer studies typically utilize rodent models to simulate and study metabolic processes. A common experimental design involves the daily administration of the compound over a defined period. For instance, in studies investigating sucralose metabolism, rats were administered the compound daily for 40 days. nih.gov Throughout this dosing period, urine and feces are collected systematically, often in 24-hour intervals, for analysis. nih.govtandfonline.com

Initial regulatory studies suggested that sucralose was biologically inert, passing through the body unmetabolized. tandfonline.comeurekalert.org However, subsequent research employing more sensitive analytical techniques has revealed that sucralose undergoes metabolism in the gastrointestinal tract of rats. nih.goveurekalert.org

Studies have identified two primary metabolites in the urine and feces of rats dosed with sucralose. nih.goveurekalert.org These metabolites are acetylated forms of sucralose, which makes them more lipophilic (fat-soluble) compared to the parent compound. nih.goveurekalert.org The presence of these metabolites was detected throughout the dosing period and persisted for several days after administration of sucralose ceased, even after the parent compound was no longer detectable. nih.goveurekalert.org Furthermore, research has shown that sucralose itself can bioaccumulate in adipose tissues, where it was detected two weeks after the dosing period ended. nih.goveurekalert.org The use of advanced analytical methods was crucial in preserving and identifying these fat-soluble metabolites, which were not detected in earlier studies. eurekalert.org

Table 1: Findings from In Vivo Tracer Studies in Rat Models

| Parameter | Finding | Source(s) |

|---|---|---|

| Metabolism | Sucralose is metabolized in the gastrointestinal tract. | nih.goveurekalert.org |

| Identified Metabolites | Two acetylated, more lipophilic metabolites of sucralose were found in urine and feces. | nih.govtandfonline.comeurekalert.org |

| Metabolite Detection | Metabolites were detectable in urine up to 11 days after dosing stopped. | eurekalert.org |

| Bioaccumulation | Sucralose was found to accumulate in adipose (fatty) tissue. | nih.goveurekalert.org |

In Vitro Metabolic Research Using Cellular and Subcellular Systems

In vitro systems, including isolated cells and subcellular components, provide a controlled environment to investigate specific biochemical interactions and pathways without the complexities of a whole organism. Sucralose-d6 Pentaacetate is valuable in these settings for studying receptor interactions and enzyme modulation. smolecule.com

Sucralose is known to interact with the sweet taste receptor, a heterodimer composed of T1R2 and T1R3 subunits. smolecule.comnih.gov These receptors are not confined to the tongue; they are also found in various other tissues, including the enteroendocrine cells of the gut and pancreatic β-cells. smolecule.comnih.govplos.org The activation of these receptors by sucralose can initiate physiological responses, such as the secretion of incretins and insulin (B600854), which play roles in glucose metabolism. smolecule.complos.org

In vitro studies using various cell lines have been instrumental in characterizing these interactions. For example, research on human retinal microvascular endothelial cells (RMVEC) demonstrated that sucralose can attenuate processes induced by vascular endothelial growth factor (VEGF). nih.gov Interestingly, this protective effect was found to be mediated through the T1R3 receptor homodimer, rather than the canonical T1R2/T1R3 heterodimer. nih.gov Similarly, studies using MIN6 cells, a mouse pancreatic β-cell line, have shown that sucralose stimulates insulin secretion. plos.org The deuterated label in research compounds like Sucralose-d6 ensures precise measurement in these sensitive cell-based assays. mdpi.com

Beyond taste receptor activation, sucralose has been shown to modulate specific biochemical pathways and enzyme activity. In vivo studies in rats indicated that sucralose consumption could increase the intestinal expression of key proteins involved in detoxification and drug metabolism, namely P-glycoprotein and cytochrome P-450 (CYP) isozymes. nih.gov

In vitro models allow for a more direct investigation of these effects. For instance, studies on retinal endothelial cells have shown that sucralose can block the phosphorylation of Akt, a key molecule in VEGF-induced signaling pathways. nih.gov Furthermore, a metabolite of sucralose, sucralose-6-acetate, has been studied in vitro using human intestinal epithelium models. These studies found that the metabolite is genotoxic and induces the expression of genes associated with inflammation, oxidative stress, and cancer. researchgate.net

The successful use of sucralose compounds in in vitro research requires specific methodological considerations. Various cell culture models are employed, such as human glomerular microvascular endothelial cells (GMVEC) and MIN6 pancreatic cells, to model specific biological systems. plos.orgmdpi.com

A significant analytical challenge is that sucralose is a polar compound, which makes it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com To overcome this, a chemical modification step known as derivatization is required. mdpi.com A common technique is silylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the hydroxyl groups on sucralose with trimethylsilyl (B98337) (TMS) groups, rendering the molecule volatile enough for GC-MS analysis. mdpi.com

In these analytical methods, Sucralose-d6 serves as an ideal internal standard. mdpi.comrsc.org Because it has nearly identical chemical properties to sucralose but a different mass, it can be added to a sample to account for any variability during sample preparation and analysis, ensuring highly accurate quantification. rsc.org The stability of Sucralose-d6 has been demonstrated, showing a relative standard deviation (RSD) of less than 5% over 72 hours, confirming its suitability for extended experiments. mdpi.com

Table 2: Methodological and Application Data for In Vitro Studies

| Parameter | Detail | Application/Significance | Source(s) |

|---|---|---|---|

| Cell Models | RMVEC, GMVEC, MIN6 cells | Studying receptor interactions and endothelial protection. | plos.orgnih.govmdpi.com |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of sucralose in cellular lysates. | mdpi.comrsc.org |

| Sample Preparation | Derivatization via silylation (e.g., with MSTFA) | Required to make polar sucralose volatile for GC-MS analysis. | mdpi.com |

| Internal Standard | Sucralose-d6 | Ensures accurate quantification by correcting for analytical variability. | mdpi.comrsc.org |

| Receptor Studied | T1R2/T1R3 | Elucidating the mechanism of sweet taste sensing and downstream signaling. | smolecule.comnih.govnih.gov |

Lack of Scientific Literature on the Environmental Research Applications of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information regarding the use of the chemical compound This compound in environmental research applications as outlined in the provided structure. The requested focus on this particular compound in areas such as tracing anthropogenic inputs, studying degradation pathways, and its analysis in environmental samples did not yield any relevant research findings.

While the related compound, sucralose, is extensively studied as a tracer for wastewater in aquatic environments, and its deuterated analog, Sucralose-d6 , is commonly employed as an internal standard for accurate quantification in analytical methods, there is no evidence to suggest that this compound is used for the environmental research purposes specified.

The scientific community has focused on the environmental fate and transport of sucralose due to its widespread use and persistence. Research in this area consistently utilizes sucralose itself as the target analyte and Sucralose-d6 to improve the accuracy of its measurement in complex environmental matrices like surface water, groundwater, and wastewater.

Therefore, it is not possible to generate a scientifically accurate article on the "Environmental Research Applications and Fate Studies" of this compound based on the current body of scientific literature. The specific applications mentioned—use as a wastewater tracer, detection in surface and groundwater, and investigation of degradation pathways—are all associated with sucralose and the analytical use of Sucralose-d6, not this compound.

Environmental Research Applications and Fate Studies

Methodological Approaches for Environmental Sample Analysis

Solid-Phase Extraction (SPE) for Sample Preparation

Solid-Phase Extraction (SPE) is a widely employed technique for the pre-concentration and purification of sucralose (B1001) from various aqueous samples, including wastewater, surface water, and drinking water. This sample preparation step is vital for removing interfering substances and enriching the analyte to detectable levels. The use of an internal standard, such as Sucralose-d6 (B562330), early in the workflow—typically by spiking the sample before extraction—is crucial for correcting analyte losses during the multi-step SPE process and mitigating variability.

Various SPE sorbents have been evaluated for the extraction of sucralose, with polymeric reversed-phase cartridges like Oasis HLB being particularly effective. Research has demonstrated that for optimal recovery, factors such as sample pH need to be controlled; for instance, extraction with Oasis HLB sorbents is significantly more efficient at a neutral pH compared to a pH of 3. The automated online SPE method has been developed to reduce sample preparation time and volume, allowing for the analysis of a 10 mL water sample in approximately 12 to 14 minutes.

The effectiveness of SPE methods, validated through recovery experiments using Sucralose-d6, is demonstrated in the table below.

| Matrix | SPE Sorbent | Internal Standard | Average Recovery (%) | Reference |

|---|---|---|---|---|

| Deionized Water | Online SPE | Sucralose-d6 | 96.7 ± 5.27 | |

| Drinking Water | Online SPE | Sucralose-d6 | 96.2 ± 10.9 | |

| Reclaimed Water | Online SPE | Sucralose-d6 | 97 ± 9.7 | |

| Environmental Waters | Oasis HLB | Sucralose-d6 | 73-112 | |

| Laboratory Reagent Water | Not Specified | Sucralose-d6 | 85 ± 7 |

Chromatographic-Mass Spectrometric Detection in Complex Environmental Samples

Following sample preparation, liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for the sensitive and selective determination of sucralose in environmental samples. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high accuracy and low detection limits. The co-injection of Sucralose-d6 as an internal standard is indispensable for precise quantification, as it compensates for matrix-induced signal suppression or enhancement during the ionization process in the mass spectrometer.

Different ionization modes have been explored for sucralose detection. While sucralose can be detected in negative ion mode as the deprotonated molecule ([M-H]⁻), studies have shown that positive ion mode detection of its sodium adduct ([M+Na]⁺) is approximately ten times more sensitive. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, offers unambiguous confirmation of sucralose through accurate mass measurements and the analysis of its characteristic isotopic pattern, which arises from the three chlorine atoms in its structure.

The application of these advanced analytical methods has enabled the detection of sucralose at concentrations ranging from nanograms to micrograms per liter in various water bodies, confirming its widespread presence.

| Analytical Method | Matrix | Method Detection Limit (MDL) | Concentration Range Detected | Reference |

|---|---|---|---|---|

| Online SPE-LC-MS/MS | Deionized Water | 4.5 ng/L | N/A | |

| Online SPE-LC-MS/MS | Drinking Water | 8.5 ng/L | 49–2400 ng/L | |

| Online SPE-LC-MS/MS | Reclaimed Water | 45 ng/L | 4.1–18 µg/L | |

| LC/MS-MS (Positive Ion Mode) | Water | 15 ng/L | N/A | |

| Online SPE-Orbitrap MS | Seawater | 1.4 ng/L | 8–148 ng/L | |

| LC/Q-TOF-MS | Water | 400 ng/L | Up to 2.4 µg/L |

Future Research Directions and Advanced Methodological Developments

Development of Novel Derivatization and Analytical Techniques for Enhanced Sensitivity and Specificity

The acetylation of sucralose (B1001) to form sucralose pentaacetate is a key derivatization strategy to improve its analytical characteristics, particularly for chromatographic methods. acs.orgrsc.org The five acetyl groups in Sucralose-d6 (B562330) Pentaacetate significantly alter its polarity and volatility, making it more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). acs.orged.gov

Novel derivatization approaches can further enhance the sensitivity and specificity of detection. Research is moving towards the development of new reagents that not only improve chromatographic behavior but also introduce functionalities that are highly responsive to specific detectors. For instance, derivatizing agents with high ionization efficiency can significantly boost the signal in mass spectrometry, allowing for the detection of ultra-trace levels of sucralose and its analogs in complex matrices.

A study on a multi-sugar LC-MS/MS assay demonstrated the utility of a simple chemical derivatization with acetic anhydride (B1165640) for the quantification of four sugar probes, including sucralose, in plasma and urine. rsc.orgrsc.org This acetylation protocol generates derivatives with chromatographic properties more suitable for analysis on traditional reversed-phase stationary phases followed by mass spectrometric detection. rsc.orgrsc.org The methodology is efficient, requiring as little as 10 μL of plasma or urine and does not necessitate filtration. rsc.orgrsc.org

Table 1: Comparison of Analytical Techniques for Sucralose Analysis

| Analytical Technique | Derivatization | Advantages | Disadvantages |

| LC-MS/MS | Acetylation | High sensitivity and specificity, suitable for complex matrices. | May require derivatization for optimal performance. |

| GC-MS | Silylation/Acetylation | High resolution and sensitivity, established technique. | Requires derivatization for non-volatile compounds like sucralose. |

| HPAE-PAD | None | Direct analysis without derivatization. | Lower sensitivity compared to MS-based methods. |

| HPLC-UV | Required | Cost-effective. | Low sensitivity for compounds with weak UV absorption like sucralose. |

Expanding the Scope of Isotopic Tracing to Elucidate Complex Biological Processes

Isotopically labeled standards are indispensable tools in metabolic research, allowing for the precise tracking of molecules through complex biological pathways. Sucralose-d6 Pentaacetate, being a stable, deuterated compound, is an ideal tracer for such studies. Its use can help to definitively distinguish between the administered compound and its metabolites from endogenous molecules.

Future research will likely focus on employing this compound in sophisticated isotopic tracing studies to investigate the subtle metabolic transformations that sucralose may undergo in biological systems. While sucralose is largely considered non-metabolizable, the use of a highly sensitive tracer like this compound, coupled with advanced analytical techniques, could uncover previously undetected metabolic pathways or interactions with the gut microbiome.

By administering this compound and analyzing biological samples (e.g., plasma, urine, feces) with high-resolution mass spectrometry, researchers can trace the deuterium (B1214612) label and identify any metabolites formed. This approach can provide conclusive evidence of biotransformation and help to understand the complete metabolic fate of sucralose.

Enhanced Understanding of Environmental Transformation Pathways of Sucralose and its Analogs

Sucralose is a persistent environmental contaminant due to its high stability and resistance to degradation in conventional wastewater treatment plants. researchgate.netmdpi.comwiley.com Understanding its environmental transformation pathways is crucial for assessing its long-term ecological impact. This compound can serve as a valuable tool in these investigations.

By spiking environmental samples (e.g., water, soil) with this compound, researchers can simulate and monitor its degradation under various conditions (e.g., photolysis, microbial degradation). The deuterium labeling allows for the unambiguous identification of transformation products derived from the parent compound, even at very low concentrations. This is particularly important for distinguishing between the degradation products of sucralose and other co-existing environmental contaminants.

The use of such labeled analogs will facilitate the identification of novel degradation pathways and the characterization of previously unknown transformation products. This knowledge is essential for developing more effective remediation strategies for sucralose-contaminated environments.

Integration with High-Resolution Mass Spectrometry for Comprehensive Metabolite and Degradation Product Analysis

The combination of isotopically labeled standards with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, offers unparalleled analytical power. This integrated approach is pivotal for the comprehensive analysis of metabolites and degradation products of sucralose.

HRMS provides highly accurate mass measurements, which are critical for the confident identification of unknown compounds. hpst.cz When used in conjunction with this compound, the characteristic isotopic pattern of the deuterated fragments provides an additional layer of confirmation, significantly reducing the possibility of false positives.

Future research will increasingly rely on this powerful combination to build comprehensive libraries of sucralose metabolites and environmental degradation products. This will involve developing sophisticated data processing workflows to automatically detect and identify these compounds in complex datasets. Ultimately, this will lead to a more complete understanding of the lifecycle of sucralose and its derivatives in both biological and environmental systems.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.